Fragment-Like Molecular Weight: INH14 at 240 Da vs. IKK-16, BMS-345541, TPCA-1, and IMD-0354
INH14 possesses a molecular weight of 240 Da, classifying it as a fragment-like compound. This is substantially lower than all major commercially available IKK inhibitors: IKK-16 (483.63 Da free base; 520.1 Da hydrochloride) , TPCA-1 (279.29 Da) , IMD-0354 (383.67 Da) , and SC-514 (~243 Da but IKKβ-selective) . BMS-345541 has a comparable MW (255.32 Da) but is an allosteric inhibitor with >13-fold selectivity for IKKβ over IKKα . INH14 is therefore the smallest dual IKKα/IKKβ inhibitor available, providing maximal ligand efficiency and a privileged scaffold for fragment-based lead optimization [1].
| Evidence Dimension | Molecular weight (Da) and IKKα/IKKβ inhibition profile |
|---|---|
| Target Compound Data | MW 240.30 Da; dual IKKα/IKKβ inhibitor (IC50: IKKα 8.97 μM, IKKβ 3.59 μM) |
| Comparator Or Baseline | IKK-16: 483.63 Da (IKKβ-selective, ratio ~5); TPCA-1: 279.29 Da (IKKβ-selective, >22-fold); BMS-345541: 255.32 Da (allosteric, IKKβ-selective, ratio ~13.3); IMD-0354: 383.67 Da (IKKβ-selective); SC-514: ~243 Da (IKKβ-selective, ATP-competitive) |
| Quantified Difference | INH14 is 38–201 Da smaller than all dual or selective IKK inhibitors except SC-514, but uniquely combines low MW with balanced dual IKKα/β inhibition |
| Conditions | Molecular weight data sourced from vendor technical datasheets (Sigma-Aldrich, Selleckchem, Tocris, Abcam, MedChemExpress) and the primary characterization paper |
Why This Matters
For fragment-based drug discovery programs, INH14's 240 Da mass is within the optimal fragment range (≤250 Da), enabling efficient structure-based optimization that is not possible with larger, more drug-like IKK inhibitors.
- [1] Drexel M, Kirchmair J, Santos-Sierra S, et al. INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response. ChemBioChem. 2019;20(5):710-717. doi:10.1002/cbic.201800647 View Source
